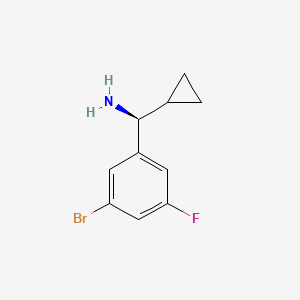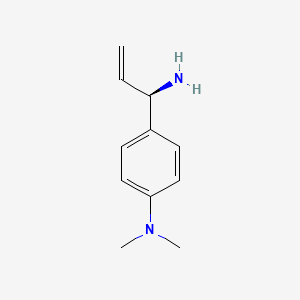
(R)-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl is a chiral compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of an aminoallyl group attached to an aniline derivative, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl typically involves the palladium-catalyzed asymmetric allylic amination of vinyl benzoxazinones with alkylamines. This method employs chiral oxamide–phosphine ligands to achieve high regio- and enantioselectivity . The reaction conditions often include the use of palladium catalysts, specific ligands, and controlled temperature and pressure to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of ®-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl may involve large-scale catalytic processes with optimized reaction parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl undergoes various chemical reactions, including:
Oxidation: The aminoallyl group can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the aminoallyl group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoallyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted aniline derivatives.
Scientific Research Applications
®-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl involves its interaction with specific molecular targets and pathways. The aminoallyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. This interaction can lead to changes in enzyme kinetics, protein conformation, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, ®-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl stands out due to its unique combination of an aminoallyl group and aniline derivative. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
4-[(1R)-1-aminoprop-2-enyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C11H16N2/c1-4-11(12)9-5-7-10(8-6-9)13(2)3/h4-8,11H,1,12H2,2-3H3/t11-/m1/s1 |
InChI Key |
IIEQWWNZKVGCBX-LLVKDONJSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)[C@@H](C=C)N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


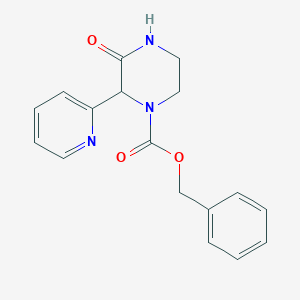


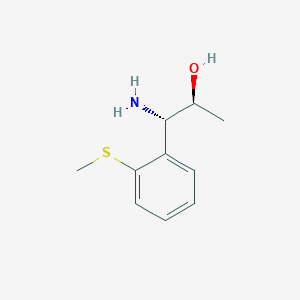
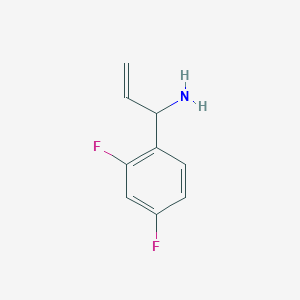
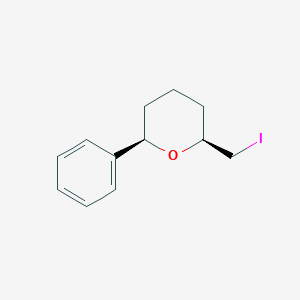
![methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13046932.png)
![Tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13046936.png)
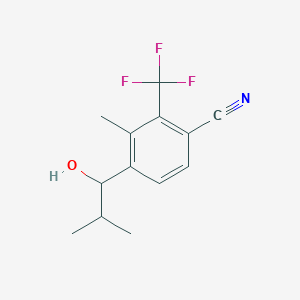
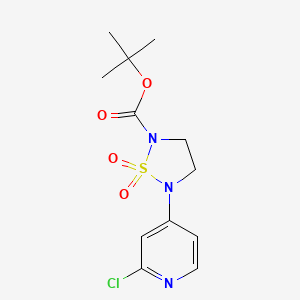
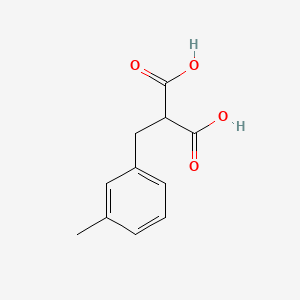
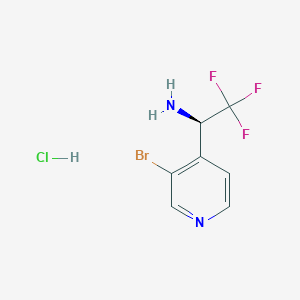
![(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13046954.png)
